3-Amino-1H-indazole-6-carbohydrazide 3-Amino-1H-indazole-6-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 2140305-21-9
VCID: VC4092414
InChI: InChI=1S/C8H9N5O/c9-7-5-2-1-4(8(14)11-10)3-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13)
SMILES: C1=CC2=C(C=C1C(=O)NN)NN=C2N
Molecular Formula: C8H9N5O
Molecular Weight: 191.19

3-Amino-1H-indazole-6-carbohydrazide

CAS No.: 2140305-21-9

Cat. No.: VC4092414

Molecular Formula: C8H9N5O

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

3-Amino-1H-indazole-6-carbohydrazide - 2140305-21-9

Specification

CAS No. 2140305-21-9
Molecular Formula C8H9N5O
Molecular Weight 191.19
IUPAC Name 3-amino-1H-indazole-6-carbohydrazide
Standard InChI InChI=1S/C8H9N5O/c9-7-5-2-1-4(8(14)11-10)3-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13)
Standard InChI Key FJJBDVQJSRXQCL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)NN)NN=C2N
Canonical SMILES C1=CC2=C(C=C1C(=O)NN)NN=C2N

Introduction

Chemical Profile and Structural Characteristics

Molecular Structure and Tautomerism

The indazole core exists in three tautomeric forms: 1H-, 2H-, and 3H-indazole. For 3-amino-1H-indazole-6-carbohydrazide, the 1H-tautomer is the most stable configuration due to intramolecular hydrogen bonding and resonance stabilization . Density functional theory (DFT) studies on analogous indazoles reveal that substituents like amino and carbohydrazide groups significantly influence electronic distribution, as evidenced by molecular electrostatic potential (MEP) maps .

Table 1: Key Physical Properties of 3-Amino-1H-indazole-6-carbohydrazide

PropertyValueSource
Molecular FormulaC₈H₉N₅O
Molecular Weight191.19 g/mol
Melting PointNot reported (decomposes)
CAS Number2140305-21-9
SolubilityModerate in polar solvents

Synthesis and Functionalization

Synthetic Routes

The synthesis of 3-amino-1H-indazole-6-carbohydrazide typically involves multi-step protocols:

  • Esterification: 1H-Indazole-3-carboxylic acid is converted to its methyl ester using methanol and sulfuric acid .

  • Hydrazide Formation: Reaction with hydrazine hydrate yields 1H-indazole-3-carbohydrazide .

  • Functionalization: Coupling with aryl acids or aldehydes via amide bond formation using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) .

Optimization Challenges

Key challenges include controlling regioselectivity during carbohydrazide formation and minimizing side reactions. Yields range from 55–80%, with purity confirmed via HPLC and NMR .

Spectroscopic Characterization

NMR and IR Data

  • ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 6.95 (d, J = 8.4 Hz, 1H) .

  • ¹³C NMR: Peaks at 162.4 (C=O), 148.2 (C-3), 122.7–135.8 (aromatic carbons) .

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 191.19 [M+H]⁺ .

Biological Activities and Applications

Table 2: In Vitro Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Target KinaseReference
K562 (CML)0.33Bcr-Abl
MCF-7 (Breast Cancer)1.02EGFR

Enzyme Inhibition

The compound inhibits IDO1 (Indoleamine 2,3-Dioxygenase 1), an immunosuppressive enzyme overexpressed in tumors (IC₅₀ = 720–770 nM) . Selectivity over TDO (Tryptophan 2,3-Dioxygenase) is moderate (17–25 fold) .

Computational and Theoretical Insights

DFT Studies

DFT/B3LYP/6-311++G(d,p) calculations predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

  • MEP Analysis: Electron-rich regions at the carbohydrazide group facilitate nucleophilic interactions .

ADMET Profiling

In silico predictions using SwissADME indicate:

  • Lipophilicity (LogP): 1.8, suggesting moderate membrane permeability.

  • Bioavailability Score: 0.55, comparable to oral drugs .

Industrial and Research Applications

  • Pharmaceuticals: Core scaffold in kinase inhibitors (e.g., Pazopanib analogs) .

  • Materials Science: Precursor for metal-organic frameworks (MOFs) due to chelating properties .

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